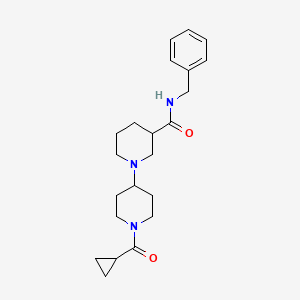![molecular formula C19H22N2O2 B6034912 N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B6034912.png)
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetyl group, a methylamino group, and an isopropylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the acylation of 3-amino-4-methylphenyl with acetyl chloride to introduce the acetyl group. This is followed by the coupling of the resulting intermediate with 4-isopropylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This involves the use of microreactor systems to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
- N-{4-[acetyl(methyl)amino]phenyl}-3-isopropylbenzamide
Uniqueness
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific applications.
Propriétés
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)20-17-6-5-7-18(12-17)21(4)14(3)22/h5-13H,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOJOILNXNTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide](/img/structure/B6034834.png)
![4-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-NITROBENZAMIDE](/img/structure/B6034839.png)
![N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine](/img/structure/B6034842.png)
![N-(3-acetylphenyl)-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6034847.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B6034854.png)
![N-(4-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6034861.png)
![ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6034870.png)
![7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6034922.png)
![5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6034930.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6034946.png)
